molecular formula C22H24N2O3 B11116753 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11116753
M. Wt: 364.4 g/mol
InChI Key: YOWRHFCVUSYJGX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methoxypropyl group, and a methylquinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 3-methylquinoline-4-carboxylic acid under acidic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The pathways involved often include the inhibition of key enzymes or the induction of oxidative stress, which can trigger apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-15-20(22(25)23-13-6-14-26-2)18-7-4-5-8-19(18)24-21(15)16-9-11-17(27-3)12-10-16/h4-5,7-12H,6,13-14H2,1-3H3,(H,23,25)

InChI Key

YOWRHFCVUSYJGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCCCOC

Origin of Product

United States

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